molecular formula C8H5BrClNO B8250314 7-Bromo-4-chloroisoindolin-1-one

7-Bromo-4-chloroisoindolin-1-one

Cat. No.: B8250314
M. Wt: 246.49 g/mol
InChI Key: AWCYSBAVPILZEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H5BrClNO. It is characterized by the presence of bromine and chlorine atoms attached to an isoindolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method includes the reaction of 4-chloroisoindolin-1-one with bromine in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloroisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

Chemistry: In chemistry, 7-Bromo-4-chloroisoindolin-1-one is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of new drugs. It is investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloroisoindolin-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

  • 4-Bromo-7-chloro-2,3-dihydro-1H-isoindol-1-one
  • 7-Bromo-2,3-dihydro-1H-isoindol-1-one
  • 4-Chloro-2,3-dihydro-1H-isoindol-1-one

Comparison: Compared to these similar compounds, 7-Bromo-4-chloroisoindolin-1-one is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity.

Properties

IUPAC Name

7-bromo-4-chloro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)4-3-11-8(12)7(4)5/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCYSBAVPILZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.